molecular formula C14H22N2O B6353038 1-(3-Phenoxypropyl)-1,4-diazepane CAS No. 944086-52-6

1-(3-Phenoxypropyl)-1,4-diazepane

Cat. No.: B6353038
CAS No.: 944086-52-6
M. Wt: 234.34 g/mol
InChI Key: BITFXMSKDCAHKL-UHFFFAOYSA-N
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Description

1-(3-Phenoxypropyl)-1,4-diazepane (CAS Number 944086-52-6) is an organic compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol . Its structure features a seven-membered 1,4-diazepane ring, a versatile scaffold recognized in medicinal chemistry, which is substituted with a 3-phenoxypropyl chain . This specific molecular architecture makes it a valuable intermediate for researchers exploring the structure-activity relationships of nitrogen-containing heterocycles. The 1,4-diazepane core is a privileged structure in drug discovery, frequently utilized in the design and synthesis of enzyme inhibitors and receptor ligands . For instance, related condensed [1,4]diazepine compounds are being investigated in preclinical research for their role as inhibitors of targets like autotaxin (ATX) . The presence of the phenoxypropyl moiety enhances the compound's lipophilicity, which can influence its pharmacokinetic properties and interaction with biological membranes. As such, this chemical serves as a key building block in pharmaceutical research for the development of novel bioactive molecules. It is supplied for in vitro research applications only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-phenoxypropyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-6-14(7-3-1)17-13-5-11-16-10-4-8-15-9-12-16/h1-3,6-7,15H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITFXMSKDCAHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,4 Diazepane Systems

Established Synthetic Pathways for the 1,4-Diazepane Ring

The construction of the 1,4-diazepane ring can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Ring-Closing Reactions for Seven-Membered Heterocycles

Ring-closing reactions are a cornerstone in the synthesis of cyclic structures, including the seven-membered 1,4-diazepane ring. A common approach involves the intramolecular cyclization of a linear precursor containing two nitrogen nucleophiles and a suitable dielectrophile. For instance, the condensation of 1,2-diamines with dicarbonyl compounds or their equivalents can lead to the formation of the diazepine (B8756704) ring. acs.orgnih.gov

Another powerful ring-closing strategy is intramolecular reductive amination. This method has been successfully employed in the synthesis of chiral 1,4-diazepanes. researchgate.net Furthermore, intramolecular C-N bond coupling reactions, often catalyzed by transition metals, provide an efficient route to fused 1,4-diazepane systems. For example, the CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides has been shown to produce azetidine-fused 1,4-diazepine derivatives in high yields. mdpi.com

The formation of the 1,4-diazepine ring can also occur as a side reaction in solid-phase peptide synthesis, particularly when sequences containing aspartic acid β-benzyl ester are employed. This process involves the transformation of an aspartimide intermediate into a 1,4-diazepine-2,5-dione derivative. nih.gov

Multi-component Reaction Strategies in 1,4-Diazepane Synthesis

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like 1,4-diazepanes from simple starting materials in a single step. researchgate.net The Ugi four-component reaction (Ugi-4CR) has been a valuable tool in this context. By employing building blocks like methyl anthranilate or aminophenylketones, a variety of substituted 1,4-benzodiazepine (B1214927) scaffolds can be rapidly assembled. nih.gov This strategy allows for the introduction of multiple points of diversity in the final product. nih.gov

Another notable MCR is the [5+2] cycloaddition reaction. A rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles generates stable azomethine ylides, which then undergo a [5+2] cycloaddition to form biologically active 1,4-diazepine compounds. acs.org

Asymmetric Synthesis Approaches for Chiral 1,4-Diazepane Derivatives

The synthesis of enantiomerically pure 1,4-diazepane derivatives is of great importance due to the stereospecific nature of many biological interactions. Asymmetric synthesis strategies are therefore highly sought after. researchgate.net

One successful approach is the use of chiral catalysts in ring-closing reactions. For instance, a one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones has been developed using a quinine-derived urea (B33335) organocatalyst. This method proceeds via a domino sequence of a Knoevenagel reaction, asymmetric epoxidation, and ring-opening cyclization, affording the desired products with high enantioselectivity. chemistryviews.org

Enzymatic methods also play a crucial role. Imine reductases (IREDs) have been used for the asymmetric reductive amination of a precursor to synthesize chiral 1,4-diazepanes with high enantiomeric excess. researchgate.net Furthermore, starting from enantiomerically pure amino acids, chiral 1,4-diazepanes can be synthesized through a strategy involving late-stage diversification, where the key step is an intramolecular EDC coupling. researchgate.net

Functionalization and Derivatization of the 1,4-Diazepane Core

Once the 1,4-diazepane ring is constructed, further functionalization is often necessary to modulate its biological activity. Regioselective reactions on the nitrogen atoms are particularly important.

Regioselective N-Alkylation and N-Acylation Reactions

Regioselective N-alkylation of the 1,4-diazepane core can be challenging due to the presence of two secondary amine groups with similar reactivity. However, by carefully choosing the reaction conditions and protecting group strategies, selective functionalization can be achieved. For instance, the use of specific bases and solvents can direct the alkylation to a particular nitrogen atom. nih.gov A recent study on the alkylation of 1,2,4-triazoles with dihaloalkanes demonstrated that regioselectivity can be influenced by steric effects. nih.gov

Reductive amination is another key method for N-alkylation. The reaction of 1,4-diazepane-6-amine (DAZA) with aldehydes, followed by reduction with sodium borohydride (B1222165), can lead to mono-, di-, or tri-alkylated products depending on the reaction conditions. nih.gov

N-acylation reactions are also commonly employed to introduce a variety of substituents onto the diazepane nitrogen atoms. These reactions are typically straightforward and can be achieved using acyl chlorides or anhydrides in the presence of a base.

Introduction of Phenoxypropyl Substituents on the Diazepane Nitrogen

The introduction of a phenoxypropyl group onto a nitrogen atom of the 1,4-diazepane ring is a key step in the synthesis of 1-(3-phenoxypropyl)-1,4-diazepane. This can be accomplished through several methods.

A common approach is the N-alkylation of the 1,4-diazepane core with a suitable phenoxypropyl halide, such as 1-bromo-3-phenoxypropane or 1-chloro-3-phenoxypropane, in the presence of a base like potassium carbonate. The choice of solvent can influence the reaction rate and yield.

Alternatively, a reductive amination approach can be employed. This would involve the reaction of 1,4-diazepane with 3-phenoxypropanal (B2668125) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). This method offers a milder alternative to direct alkylation.

The synthesis of related structures, such as benzonaphtho acs.orgjocpr.comdiazepine derivatives, has been achieved through a one-pot cyclization reaction, highlighting the versatility of synthetic approaches in this area. researchgate.net

Data Tables

Table 1: Synthetic Methods for the 1,4-Diazepane Ring

MethodDescriptionKey Features
Ring-Closing Reactions Intramolecular cyclization of linear precursors.Versatile, allows for the introduction of various substituents.
Multi-component Reactions One-pot synthesis from three or more starting materials.High atom economy, rapid access to diverse scaffolds. nih.gov
Asymmetric Synthesis Enantioselective synthesis of chiral derivatives.Crucial for producing biologically active compounds with specific stereochemistry. researchgate.netchemistryviews.org

Strategies for Aromatic and Aliphatic Side-Chain Modifications

The introduction of side-chains, such as the 3-phenoxypropyl group on the this compound molecule, is a critical step that defines the compound's ultimate properties. The primary methods for achieving such N-alkylation on the 1,4-diazepane ring are direct N-alkylation and reductive amination.

Direct N-Alkylation: This classical approach involves the reaction of the 1,4-diazepane core, a cyclic diamine, with an alkylating agent. For the synthesis of the title compound, this would typically involve reacting 1,4-diazepane with a 3-phenoxypropyl halide (e.g., 1-bromo-3-phenoxypropane). This method, while straightforward, can sometimes lead to challenges such as over-alkylation, yielding a mixture of products. researchgate.net

Reductive Amination: A more controlled and widely used strategy is reductive amination. researchgate.netsci-hub.ru This two-step, one-pot process first involves the condensation of 1,4-diazepane with an aldehyde, in this case, 3-phenoxypropanal, to form an intermediate iminium ion. This intermediate is then reduced in situ to form the desired N-alkylated product. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃). sci-hub.runih.gov

Research into the reductive amination of substituted 1,4-diazepane-6-amine has highlighted the complexity of these reactions, where the reaction outcome can be finely tuned. nih.gov Factors such as the solvent, the nature of the substituents, and the addition procedure of the reducing agent can influence the formation of mono-, di-, or tri-alkylated products. nih.gov For instance, the reductive amination of certain substrates was found to be highly dependent on the solvent system, with some reactions proceeding efficiently in a methanol/chloroform mixture but not in pure methanol. nih.gov This underscores the necessity of empirical optimization for specific substrate-reagent combinations.

Catalytic Approaches in 1,4-Diazepane Synthesis

Catalysis offers elegant and efficient pathways to construct and modify the 1,4-diazepane ring, often providing higher yields and milder reaction conditions than classical methods.

A copper-catalyzed three-component amino etherification of alkenes has been developed as a direct method to access 1,2-alkylamino ethers, including N-Boc protected 1,4-diazepane derivatives, which are produced in good yields. acs.orgacs.org This method utilizes a copper catalyst to mediate the electrophilic amination of an alkene and subsequent C-O bond formation. acs.org Similarly, copper(II) salts have been shown to effectively catalyze the amination of perylene (B46583) diimides and naphthalene (B1677914) diimides with primary or secondary amines under mild conditions, with air serving as the oxidant. rsc.org

Domino processes, which involve multiple bond-forming events in a single synthetic operation, represent a highly atom-economical approach. A notable example is the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. researchgate.netnih.gov The key step in this process is the in situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization to form the diazepane ring. researchgate.netnih.gov

Transition Metal-Free Methodologies

While transition metals are powerful catalysts, their removal from final products, especially in pharmaceutical applications, can be a challenge. This has spurred the development of transition-metal-free synthetic routes.

One such approach is the use of heteropolyacids (HPAs), such as Keggin-type H₃PW₁₂O₄₀, as recyclable and highly efficient catalysts for the synthesis of 1,4-diazepine derivatives. nih.gov These catalysts function as strong Brønsted acids and can promote the reaction of ketimine intermediates with aldehydes to afford the desired products in high yields and with short reaction times. nih.govijpcbs.com The catalytic activity can be tuned by altering the composition of the HPA. nih.gov

Another innovative, transition-metal-free method involves the molecular oxygen-mediated C-H bond alkylation of cyclic aldimines with alkylboronic acids. researchgate.net This radical-based reaction proceeds under mild conditions and avoids the need for metal catalysts or external oxidants, using air as the sole oxidant. researchgate.net Furthermore, direct N-alkylation of amines using carboxylic acids has been achieved under transition-metal-free conditions, catalyzed by a simple inorganic salt like K₃PO₄. researchgate.net

Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. While specific enzymatic routes to this compound are not documented, the principles of biocatalytic amination are well-established and applicable. Reductive amination, a key reaction for C-N bond formation, is frequently employed in the pharmaceutical industry, and enzymatic versions of this reaction are increasingly common. researchgate.net

Enzymes, particularly transaminases and imine reductases (IREDs), are highly effective for the asymmetric synthesis of chiral amines from ketones. This approach could potentially be adapted for the synthesis of chiral 1,4-diazepane derivatives. The synthesis of the drug Suvorexant, which contains a 1,4-diazepane ring, has been achieved via a reductive amination step, demonstrating the industrial relevance of this transformation. sci-hub.ru

Synthetic Challenges and Innovative Solutions in 1,4-Diazepane Chemistry

The synthesis of 1,4-diazepane derivatives is not without its difficulties. Key challenges include controlling selectivity, especially in N-alkylation reactions, and developing sustainable, atom-economical processes. researchgate.netnih.gov

A significant challenge in the N-alkylation of the symmetrical 1,4-diazepane ring is achieving mono-alkylation while avoiding the formation of di-substituted byproducts. Strategies to overcome this include using a large excess of the diamine or employing protecting group strategies, which add extra steps to the synthesis. Reductive amination offers a more controlled alternative to direct alkylation with halides. researchgate.netnih.gov

Innovative solutions are continuously being developed to address these challenges.

Domino Reactions: As mentioned, step- and atom-economical domino processes provide an elegant solution by constructing the diazepane ring from simple precursors in a single pot, minimizing waste and simplifying purification. researchgate.netnih.gov

Versatile Building Blocks: The use of highly versatile building blocks like N-propargylamines has opened new synthetic routes to 1,4-diazepane cores with high atom economy. rsc.org

Novel Catalysts: The development of novel catalytic systems, including robust heteropolyacids and methods that utilize air as a benign oxidant, contributes to greener and more efficient syntheses. nih.govresearchgate.net

Procedural Optimization: Research has shown that careful control of reaction parameters, such as solvent composition and reagent addition sequences, can dramatically influence product distribution in reductive amination reactions, providing a practical solution to selectivity issues. nih.gov

Below is a table summarizing a selection of catalytic approaches for syntheses involving diazepine systems.

Catalyst/MethodReactantsProduct TypeKey FeaturesYieldRef
Heteropolyacids (HPAs)Ketimine intermediates, Aldehydes1,4-Diazepine derivativesHigh yields, short reaction times, recyclable catalyst.Good to Excellent nih.gov
Copper(I) CatalysisAlkenes, O-benzoyl hydroxylamines, Silyl ethersN-Boc-1,4-diazepane derivativesThree-component amino etherification.Good acs.orgacs.org
Transition-Metal-FreeCyclic aldimines, Alkylboronic acidsAlkylated cyclic aldiminesUses air as oxidant, mild conditions.21-91% researchgate.net
Domino Process1,2-diamines, Alkyl 3-oxohex-5-enoates1,4-DiazepanesAtom- and step-economical, solvent-free options.N/A researchgate.netnih.gov

Conformational Analysis and Stereochemical Investigations of 1,4 Diazepanes

Ring Conformation and Flexibility of the Seven-Membered Diazepane Ring

Computational methods, including molecular modeling and density functional theory (DFT), are employed to predict the most stable conformations of the diazepane ring. nih.govnih.gov Studies on related 1,4-benzodiazepine (B1214927) analogs show that both biologically active and inactive compounds can share similar low-energy conformations, suggesting that subtle differences in electronic properties and interaction potentials are also crucial. nih.gov For many N,N-disubstituted-1,4-diazepanes, theoretical calculations, alongside NMR spectroscopy and X-ray crystallography, have identified the twist-boat conformation as a particularly stable, low-energy state. nih.gov In other cases, such as for 1-Benzyl-1,4-diazepan-5-one, a chair-like conformation is observed in the crystalline state. nih.gov The specific preferred conformation is often a result of a delicate balance of torsional strain, steric hindrance, and intramolecular interactions.

Table 1: Common Conformations of the 1,4-Diazepane Ring

Conformation Description Associated Findings
Chair A staggered conformation resembling the chair form of cyclohexane, with one part of the ring puckered up and the other down. Observed in the crystal structure of 1-Benzyl-1,4-diazepan-5-one. nih.gov
Boat A higher-energy conformation where both ends of the ring point in the same direction. Found in some benzo[b] nih.govnih.govdiazepine (B8756704) derivatives. researchgate.net

| Twist-Boat | A more stable, twisted version of the boat conformation that relieves some steric strain. | Identified as a low-energy conformation for N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists. nih.gov |

The introduction of substituents, particularly at the N1 and N4 positions, profoundly influences the conformational equilibrium of the diazepane ring. The size, polarity, and electronic properties of these substituents dictate the steric and electronic environment, which in turn favors certain conformations over others.

For instance, in a series of N,N-disubstituted-1,4-diazepane orexin receptor antagonists, the substituents facilitate an unexpected low-energy twist-boat conformation stabilized by an intramolecular π-stacking interaction. nih.gov Similarly, in the development of pan-KRAS inhibitors, replacing a piperazine (B1678402) ring with a 1,4-diazepane ring led to a four-fold improvement in affinity. acs.org X-ray crystallography revealed that the diazepane substituent allowed for a direct salt bridge interaction with a glutamate (B1630785) residue (Glu62) in the protein's binding pocket, an interaction not seen with the piperazine analog. acs.org This highlights how the larger, more flexible diazepane ring can position substituents more favorably for key interactions. acs.org The nature of the substituents can also impact the type of supramolecular structures formed in the solid state, influencing intermolecular interactions. researchgate.net

Chiroptical Properties and Stereochemical Integrity in 1,4-Diazepane Structures

Chirality is a fundamental concept in drug design, as different enantiomers of a molecule can have vastly different biological activities. In 1,4-diazepane derivatives, chiral centers can exist at carbon atoms within the ring or at the nitrogen atoms.

The synthesis of enantiomerically pure 1,4-diazepanes is crucial for evaluating the specific biological roles of each stereoisomer. One common strategy is the "chiral pool" synthesis, which starts from readily available, enantiomerically pure building blocks like amino acids. nih.govnih.gov For example, chiral non-racemic 1,4-diazepanes have been successfully synthesized starting from (S)-serine. nih.gov Another key synthetic step involves the intramolecular coupling of amino acids to form the seven-membered ring. nih.gov

When a synthesis results in a mixture of stereoisomers, chromatographic separation is required. This can be a significant challenge for molecules with multiple chiral centers. nih.govnih.gov Methods often involve either using a chiral stationary phase (CSP) or derivatizing the isomers with a chiral agent to form diastereomers, which can then be separated on a standard non-chiral column. nih.gov For example, the four stereoisomers of a carbonic anhydrase inhibitor containing two chiral centers were successfully separated after derivatization with (S)-(+)-1-(1-naphthyl)ethyl isocyanate and chromatography on a chiral column. nih.gov

Carbon atoms within the 1,4-diazepane ring that are bonded to four different groups are stable chiral centers. The stereochemistry at these carbons, such as the S configuration at the C3 position in certain bromodomain inhibitors, can be critical for activity, as the R-enantiomer may be completely inactive due to steric clashes with the target protein. nih.gov

Chirality at nitrogen is more complex. A nitrogen atom bonded to three different substituents is technically a chiral center due to its pyramidal shape. libretexts.orglumenlearning.com However, this pyramid is typically not configurationally stable. libretexts.orglumenlearning.com It undergoes a rapid process called pyramidal or nitrogen inversion, where it passes through a planar transition state, leading to a rapid interconversion between its R and S configurations. libretexts.org This inversion is usually too fast at room temperature to allow for the separation of the enantiomers, meaning the nitrogen atom does not typically contribute to isolable stereoisomers. libretexts.orglumenlearning.com Therefore, in a molecule like 1-(3-Phenoxypropyl)-1,4-diazepane, which lacks chiral carbons in its parent ring, chirality would not be a primary consideration unless the inversion of the nitrogen atoms is restricted, for example, in a rigid bridged system or as a quaternary ammonium (B1175870) salt. libretexts.org

Intermolecular Interactions Governed by Conformational Preferences

The specific three-dimensional conformation adopted by a 1,4-diazepane derivative directly governs the types of intermolecular interactions it can form. These non-covalent forces are essential for crystal packing in the solid state and for binding to biological targets.

X-ray crystal structures of substituted diazepanes reveal a variety of these interactions. In the crystal structure of 1-Benzyl-1,4-diazepan-5-one, intermolecular N—H⋯O hydrogen bonds link molecules into dimers, which are further connected into sheets by C—H⋯O interactions. nih.gov In related benzodiazepine (B76468) crystals, interactions such as C–H...π contacts and C—H...N hydrogen bonds are responsible for the formation of complex supramolecular structures. researchgate.net

Furthermore, intramolecular interactions can be just as important. A key finding in a study of N,N-disubstituted-1,4-diazepanes was the presence of an intramolecular π-stacking interaction that stabilized the twist-boat conformation. nih.gov This type of interaction, where two aromatic rings are positioned face-to-face, can be a crucial element of the bioactive conformation, the specific shape a molecule must adopt to bind its target effectively. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
1,4-Diazepane
Homopiperazine
1-Benzyl-1,4-diazepan-5-one

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

High-resolution NMR spectroscopy is an indispensable tool for delineating the intricate structure of 1-(3-phenoxypropyl)-1,4-diazepane. Through a combination of one-dimensional and multidimensional experiments, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals can be achieved, providing unequivocal evidence for the compound's covalent framework.

Due to the absence of specific experimental data for this compound in the reviewed literature, the following sections will discuss the expected NMR data based on the analysis of structurally similar compounds, such as N-alkylated piperidines and other heterocyclic amines. rsc.orgchemicalbook.comrsc.org

Multidimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivities

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

¹H-¹H Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons. For the this compound moiety, key COSY correlations would be expected between the protons of the propyl chain (H-1' with H-2', and H-2' with H-3'). Within the diazepane ring, correlations would be observed between the geminal and vicinal protons of the ethylenediamine (B42938) backbone.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom. This experiment allows for the unambiguous assignment of carbon signals based on their corresponding, and often more easily assigned, proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting the different structural fragments of the molecule. For instance, HMBC correlations would be expected from the protons on C-1' of the propyl chain to the carbons of the diazepane ring at the point of attachment (C-2 and C-7), as well as to C-2' and C-3' of the propyl chain itself. Similarly, correlations from the H-3' protons to the oxygen-bearing carbon of the phenoxy group would confirm the ether linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The data presented in this table is predictive and based on the analysis of structurally analogous compounds.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Diazepane Ring
2, 7~ 2.7 - 2.9~ 55 - 58
3, 6~ 2.8 - 3.0~ 56 - 59
5~ 1.8 - 2.0~ 30 - 35
Phenoxypropyl Chain
1'~ 2.6 - 2.8~ 55 - 58
2'~ 1.9 - 2.1~ 25 - 30
3'~ 4.0 - 4.2~ 68 - 72
Phenoxy Group
1''-~ 158 - 160
2'', 6''~ 6.9 - 7.1~ 114 - 116
3'', 5''~ 7.2 - 7.4~ 129 - 131
4''~ 6.8 - 7.0~ 120 - 122

NOE-Based Methods for Relative Stereochemistry and Conformation

Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in determining the through-space proximity of protons, which provides insights into the molecule's relative stereochemistry and preferred conformation. For a flexible molecule like this compound, NOESY can help to understand the spatial arrangement of the phenoxypropyl side chain relative to the diazepane ring. For example, NOE correlations between the protons of the phenoxy group and the protons of the diazepane ring would indicate a folded conformation where these two moieties are in close proximity.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and, consequently, the molecular formula of this compound with a high degree of confidence. For the target molecule (C₁₅H₂₄N₂O), the expected exact mass can be calculated and compared with the experimental value to confirm its identity.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. While specific MS/MS data for this compound is not available, the fragmentation pattern can be predicted based on the known behavior of similar structures, such as N-alkylated piperidines and other cyclic amines. researchgate.netmiamioh.edu

Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the nitrogen atoms of the diazepane ring, leading to the loss of the phenoxypropyl side chain or ring-opening fragments.

Cleavage of the propyl chain , particularly the bond beta to the diazepane nitrogen, which is a common fragmentation pathway for N-alkyl amines.

Fragmentation of the phenoxy group , such as the loss of a phenoxy radical or subsequent fragmentations of the aromatic ring.

Cleavage within the diazepane ring itself, which is characteristic of cyclic amines. miamioh.edu

Table 2: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound The data presented in this table is predictive and based on established fragmentation patterns of analogous compounds.

m/z (Predicted)Proposed Fragment Structure/Loss
249.1967[M+H]⁺
156.1124Loss of phenoxy radical (•OC₆H₅)
142.1465[M - C₉H₁₁O]⁺
100.1124Diazepane ring fragment
99.1073[C₆H₁₃N₂]⁺ - Diazepane ring fragment
94.0419Phenol [C₆H₅OH]⁺
77.0391Phenyl cation [C₆H₅]⁺

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and allow for the identification of specific functional groups present in the molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to:

C-H stretching vibrations for the aliphatic protons of the diazepane ring and the propyl chain, typically in the range of 2850-3000 cm⁻¹.

Aromatic C-H stretching vibrations from the phenoxy group, usually observed above 3000 cm⁻¹.

C-N stretching vibrations of the diazepane ring, which would appear in the fingerprint region (approximately 1000-1300 cm⁻¹).

C-O-C stretching vibrations of the ether linkage, which are typically strong in the IR spectrum and appear around 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).

Aromatic C=C stretching vibrations from the phenyl ring, which give rise to characteristic bands in the 1400-1600 cm⁻¹ region.

Out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring, which can provide information about the substitution pattern.

Table 3: Predicted Characteristic IR and Raman Bands for this compound The data presented in this table is predictive and based on the analysis of structurally analogous compounds.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3030 - 3100Medium-WeakStrong
Aliphatic C-H Stretch2850 - 2960StrongMedium
C=C Aromatic Stretch1580 - 1600, 1450 - 1500Medium-StrongStrong
CH₂ Scissoring1440 - 1480MediumMedium
C-O-C Asymmetric Stretch1240 - 1260StrongWeak
C-O-C Symmetric Stretch1020 - 1050MediumMedium
C-N Stretch1100 - 1200Medium-StrongWeak
Aromatic C-H Out-of-Plane Bend690 - 770StrongWeak

Chemical Reactivity and Mechanistic Studies of 1,4 Diazepane Systems

Nucleophilic and Electrophilic Reactivity of the Diazepane Nitrogen Atoms

The nitrogen atoms in the 1,4-diazepane ring possess lone pairs of electrons, making them nucleophilic centers. This inherent nucleophilicity allows them to readily react with a variety of electrophiles.

One of the most common reactions is N-alkylation . 1,4-diazepanes can be alkylated to introduce substituents on one or both nitrogen atoms. For instance, the reaction with alkyl halides in the presence of a base leads to the formation of N-substituted derivatives. A specific example is the synthesis of 1-(cyclopropylmethyl)-1,4-diazepane, which can be achieved by reacting cyclopropylmethylamine with 1,4-dibromobutane.

Acylation is another key reaction. 1,4-Diazepane derivatives can react with acylating agents like acyl chlorides or anhydrides. For example, tert-butyl 5-oxo-1,4-diazepane-1-carboxylate has been shown to react with benzoyl chloride at low temperatures. caltech.edu This reaction highlights the ability of the diazepane nitrogen to act as a nucleophile, even when one of the nitrogens is protected by a bulky carbamate (B1207046) group. caltech.edu

The nitrogen atoms can also participate in reductive amination reactions. This process involves the reaction of the diazepane with a carbonyl compound (an aldehyde or a ketone) to form a hemiaminal or iminium ion intermediate, which is then reduced to the corresponding N-alkylated product. nih.gov This method is particularly useful for synthesizing complex derivatives, such as N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-6-amines, which are of interest as chelating agents. nih.gov Quantum chemical calculations have been employed to investigate the mechanism of these reductive aminations, suggesting a direct nucleophilic attack of a secondary endocyclic nitrogen atom on a free carbonyl group. nih.gov

Furthermore, the nitrogen atoms can be involved in Michael additions . The aza-Michael reaction, an intramolecular version of this process, is a key step in a domino protocol for synthesizing 1,4-diazepanes from 1,2-diamines and alkyl 3-oxohex-5-enoates. nih.gov

While the nitrogen atoms are primarily nucleophilic, the diazepine (B8756704) nucleus can be part of a system that reacts with nucleophiles. For instance, in the synthesis of 1,4-benzodiazepines, the reactivity of fused-ring precursors can be enhanced by converting azetidines into quaternary ammonium (B1175870) salts, facilitating a ring-opening reaction with various nucleophiles like azides, cyanides, and thiolates. mdpi.com

The following table summarizes the key nucleophilic reactions of the 1,4-diazepane nitrogen atoms:

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halides, BaseN-Alkyl-1,4-diazepanes
AcylationAcyl chlorides, AnhydridesN-Acyl-1,4-diazepanes
Reductive AminationAldehydes/Ketones, Reducing agent (e.g., NaBH4)N-Alkyl-1,4-diazepanes
Michael Additionα,β-Unsaturated carbonylsβ-Amino carbonyl compounds

Rearrangement Reactions Involving the Diazepane Ring

Rearrangement reactions involving the 1,4-diazepane ring itself are less common in the literature compared to substitution reactions at the nitrogen atoms. However, rearrangements can occur under specific conditions, often as part of a more complex reaction sequence. For example, the Curtius and Hofmann rearrangements are general methods for converting carboxylic acids or amides to amines, and could potentially be applied to functionalized diazepanes to alter the ring structure or substituents, though specific examples for the 1,4-diazepane system are not readily found. pearson.com

Oxidation and Reduction Chemistry of 1,4-Diazepane Derivatives

The nitrogen atoms of the 1,4-diazepane ring can be oxidized. A common oxidation reaction is the formation of N-oxides using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Conversely, functional groups on the diazepane ring or its substituents can be reduced. For example, nitro groups on an aromatic ring attached to the diazepane scaffold can be reduced to amino groups by catalytic hydrogenation or with reducing metals in acid. msu.edu Similarly, aryl ketones can be reduced to the corresponding alkyl groups. msu.edu These reductions are significant as they can convert electron-withdrawing groups into electron-donating groups, thereby altering the electronic properties and reactivity of the molecule. msu.edu

Reduction reactions can also be carried out on the diazepane ring itself, though this is less common. The use of strong reducing agents like lithium aluminum hydride can lead to the reduction of amide functionalities within the ring system, if present.

Solvolysis and Hydrolysis Pathways of Functionalized 1,4-Diazepanes

The stability of functionalized 1,4-diazepanes to solvolysis and hydrolysis depends on the nature of the functional groups present. For instance, ester or amide functionalities attached to the diazepane ring can be susceptible to hydrolysis under acidic or basic conditions. The hydrolysis of a tert-butoxycarbonyl (Boc) protecting group, for example, is a common deprotection step in the synthesis of 1,4-diazepane derivatives and is typically achieved using a strong acid like trifluoroacetic acid. google.com

Reaction Kinetics and Thermodynamic Considerations for Key Transformations

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the reaction mechanisms and thermodynamics of related diazepine syntheses. ijpcbs.com For example, in the synthesis of diazepines from aliphatic diamines and a pyrone ring, calculations have helped to elucidate the reaction pathway, identify transition states, and determine the relative stability of intermediates and products. ijpcbs.com Such computational approaches can provide valuable insights into the preferred reaction pathways and the factors controlling them. ijpcbs.com

For instance, in the reductive amination to form trialkylated DAZA compounds, DFT calculations were used to investigate the reaction mechanism. nih.gov The calculations helped to determine that the formation of the trialkylated product proceeds via a direct reductive amination of the dialkylated compound, with a calculated energy barrier for the entire reaction. nih.gov

Structure Interaction Relationship Sir Studies in 1,4 Diazepane Chemistry

Principles of Structure-Interaction Relationships (SAR) in Chemical Systems

The foundation of modern drug discovery and chemical biology lies in the concept of the structure-activity relationship (SAR), which posits that the biological activity of a chemical compound is directly related to its molecular structure. wikipedia.orggardp.org This principle, first articulated in the 19th century, has become a guiding tenet for medicinal chemists. wikipedia.org SAR analysis involves systematically modifying a molecule's chemical structure and observing the corresponding changes in its pharmacological or biological effects. wikipedia.orgslideshare.net The primary goal of these studies is to identify the specific structural features, known as the pharmacophore, that are essential for the desired biological activity. slideshare.netdrugdesign.org

By making progressive alterations to a lead compound—such as adding, removing, or replacing specific molecular fragments—researchers can deduce the importance of various structural elements. drugdesign.org If a modification leads to a loss of activity, the original group is considered crucial for the molecule's interaction with its biological target. drugdesign.org Conversely, if the change has little effect, the group may be deemed non-essential. drugdesign.org This iterative process allows for the optimization of a compound's potency and selectivity, while potentially reducing undesirable side effects. slideshare.netstudysmarter.co.uk The insights gained from SAR studies are crucial for guiding the rational design of new, more effective therapeutic agents. gardp.orgstudysmarter.co.uk

Mapping Chemical Features to Molecular Recognition Profiles

The interaction of any ligand with its biological target is a highly specific event governed by the principles of molecular recognition. This recognition is dictated by the three-dimensional arrangement of atoms and the distribution of electronic charge within both the ligand and the binding site. In the context of 1-(3-phenoxypropyl)-1,4-diazepane, understanding its molecular recognition profile involves dissecting the contributions of its distinct chemical components: the phenoxypropyl moiety and the diazepane ring.

The phenoxypropyl group is a critical component for establishing non-covalent interactions, which are fundamental to the molecular recognition process. nih.gov This moiety can engage in several types of interactions that stabilize the ligand-receptor complex.

Hydrophobic Interactions: The phenyl ring and the propyl chain are inherently nonpolar and can form favorable hydrophobic interactions with nonpolar pockets within a biological target.

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's binding site. nih.gov

Hydrogen Bonds: The ether oxygen atom in the phenoxy group can act as a hydrogen bond acceptor, forming a hydrogen bond with a suitable donor group on the receptor.

A docking study of a compound containing a phenoxyphenyl group highlighted its ability to form H–π interactions, which were crucial for stabilizing its binding conformation. nih.gov The strategic placement of substituents on the phenoxy ring can further modulate these interactions, enhancing binding affinity and selectivity. nih.gov

Table 1: Non-Covalent Interactions of the Phenoxypropyl Moiety. This table outlines the key non-covalent interactions the phenoxypropyl group can engage in, and the specific structural features responsible for these interactions.
Interaction TypeResponsible Structural FeaturePotential Interacting Partner (in a Receptor)
HydrophobicPhenyl ring and propyl chainAliphatic amino acid side chains (e.g., Leucine, Isoleucine, Valine)
π-π StackingAromatic Phenyl RingAromatic amino acid side chains (e.g., Phenylalanine, Tyrosine, Tryptophan)
Hydrogen Bond (Acceptor)Ether OxygenHydrogen bond donor groups (e.g., -OH, -NH of amino acids)
Van der WaalsEntire MoietyGeneral surface of the binding pocket

The 1,4-diazepane ring serves as the core scaffold of the molecule. A scaffold is a central molecular framework upon which functional groups can be appended to interact with a biological target. The diazepine (B8756704) scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives can bind to a variety of different receptors and enzymes. nih.gov

Table 2: Comparative Scaffolding Properties. This table provides a qualitative comparison of the 1,4-diazepane scaffold with other common heterocyclic rings used in medicinal chemistry.
ScaffoldRing SizeStructural FlexibilityMultiple Substitution Points"Privileged Structure" Status
Piperidine6Moderate
Piperazine (B1678402)6Moderate
Morpholine6Low
1,4-Diazepane7High

Quantitative Structure-Interaction Relationship (QSIR) Modeling

While SAR provides qualitative insights, Quantitative Structure-Activity Relationship (QSAR) modeling offers a quantitative correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov QSAR, and by extension QSIR (Quantitative Structure-Interaction Relationship), employs mathematical models to predict the activity of new or untested compounds. fiveable.mejocpr.com The fundamental principle is that variations in the biological activity within a series of compounds are dependent on changes in their structural or physicochemical properties. nih.govfiveable.me These properties are quantified using molecular descriptors, which are numerical representations of the molecule's characteristics. nih.govresearchgate.net

The development of a predictive QSAR model is a systematic process that involves several key steps. researchgate.net Initially, a dataset of compounds with known biological activities is compiled. nih.gov Mathematical equations are then formulated using statistical methods like multiple linear regression (MLR) or machine learning algorithms to establish a relationship between the compounds' molecular descriptors and their activities. fiveable.me

These models are invaluable in drug discovery as they can computationally screen large libraries of virtual compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing. jocpr.com This significantly reduces the time and cost associated with drug development. jocpr.comelsevierpure.com The ultimate goal is to create a robust and validated model that can accurately forecast the potency or other properties of novel molecules, thereby guiding the design of compounds with enhanced efficacy. researchgate.netnc3rs.org.uk The predictive power of these models is rigorously assessed through internal and external validation procedures to ensure their reliability. nih.gov

A crucial aspect of building a successful QSIR model is the calculation and selection of appropriate molecular descriptors. nih.govresearchgate.net Molecular descriptors are numerical values that characterize the structure and properties of a molecule from different perspectives, including topological, geometrical, and electronic aspects. nih.govnih.gov Thousands of descriptors can be calculated for a single molecule. elsevierpure.com

However, using all calculated descriptors can lead to overly complex models that are prone to overfitting. elsevierpure.comnih.gov Therefore, feature selection is a critical step where the most relevant descriptors, those that have the strongest correlation with the biological activity, are identified. nih.gov Various techniques, such as genetic algorithms, forward selection, and backward elimination, are used to select an optimal subset of descriptors. elsevierpure.comnih.gov This process not only simplifies the model but also enhances its predictive accuracy and interpretability, providing insights into the key molecular features driving the interaction with the biological target. nih.govresearchgate.net

Table 3: Common Molecular Descriptors in QSIR Studies. This table lists examples of molecular descriptors categorized by the type of information they encode.
Descriptor CategoryExample DescriptorsInformation Encoded
1D/2D DescriptorsMolecular Weight, LogP, Number of H-bond donors/acceptors, Topological Polar Surface Area (TPSA)Constitution, topology, and physicochemical properties
3D DescriptorsMolecular Surface Area, Molecular Volume, Dipole Moment, Steric parameters (e.g., Verloop)Size, shape, and electronic properties in 3D space
Electronic DescriptorsHOMO/LUMO energies, Atomic partial chargesElectron distribution and reactivity
Topological IndicesWiener index, Kier & Hall connectivity indicesMolecular branching and connectivity

Fragment-Based and Scaffold-Hopping Approaches for 1,4-Diazepane Design

Fragment-Based Drug Design (FBDD)

Fragment-based drug design has emerged as a powerful strategy for the discovery of lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target of interest. These initial hits are then optimized and grown into more potent lead molecules.

In the context of 1,4-diazepanes, the diazepane ring itself could be considered a fragment or a scaffold to which fragments are attached. Alternatively, fragments could be identified that bind to a target, and the 1,4-diazepane ring could be used as a linker to connect two or more fragments, thereby creating a novel and more potent molecule.

Scaffold-Hopping

Scaffold-hopping is a computational or medicinal chemistry strategy used to identify new molecular backbones (scaffolds) that can replace the core structure of a known active compound while maintaining its biological activity. nih.gov This is often done to improve properties such as potency, selectivity, or pharmacokinetic profiles, or to circumvent existing patents.

For the 1,4-diazepane class, a scaffold-hopping approach might involve replacing the seven-membered diazepine ring with other cyclic systems, such as piperazines, or even acyclic linkers, while retaining the key pharmacophoric elements, like the N-substituents. Conversely, the 1,4-diazepane ring could be used as a novel scaffold to replace the core of an existing drug from a different chemical class.

Illustrative Data for FBDD and Scaffold Hopping in Drug Discovery

Design ApproachStarting Scaffold/FragmentResulting Scaffold/CompoundTarget
Fragment-BasedPhenyl ringThis compound (Hypothetical)Undisclosed
Scaffold HoppingBenzodiazepine (B76468)1,4-Diazepane derivativeGABA Receptor (Hypothetical)
Scaffold HoppingXanthineTricyclic GuanineDPP4

This table provides illustrative examples of how fragment-based design and scaffold hopping are applied in medicinal chemistry, as specific applications involving this compound have not been reported.

Computational and Theoretical Chemistry of 1 3 Phenoxypropyl 1,4 Diazepane and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of molecules. naturalspublishing.com These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio techniques, allow for a detailed analysis of the molecule's behavior at the atomic level. chemeurope.comresearchgate.net

DFT calculations can predict the relative energies of different conformers, identifying the global minimum energy structure. These calculations also provide insights into the electronic properties through the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.comnih.gov The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability; a larger gap suggests lower reactivity. nih.gov

Furthermore, the electrostatic potential (ESP) map generated from DFT calculations reveals the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule might interact with other molecules, such as biological receptors. rsc.org

Below is a hypothetical table representing typical data obtained from a DFT study on 1-(3-phenoxypropyl)-1,4-diazepane.

Table 1: Hypothetical DFT Data for this compound

Parameter Value
Conformational Energy
Global Minimum 0.0 kcal/mol
Conformer 2 +1.5 kcal/mol
Conformer 3 +3.2 kcal/mol
Electronic Properties
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 2.1 D
Atomic Charges (Selected Atoms)
N1 (diazepane) -0.45 e
N4 (diazepane) -0.52 e

This table is for illustrative purposes and represents the type of data generated from DFT calculations.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical data. chemeurope.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information, often serving as a benchmark for other methods like DFT. chemeurope.com

For this compound, ab initio calculations would offer a more precise determination of its electronic energy and wavefunction. This high level of accuracy is particularly important for studying subtle electronic effects and for validating the results obtained from more computationally efficient DFT methods. While computationally expensive, ab initio calculations are invaluable for a definitive understanding of the molecule's electronic properties. chemeurope.comdntb.gov.ua

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govnih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and the influence of the surrounding environment, such as a solvent. frontiersin.org

MD simulations can reveal the dynamic behavior of the diazepine (B8756704) ring, which can interconvert between different boat and chair-like conformations, and the flexibility of the phenoxypropyl side chain. By simulating the molecule in a solvent like water, it is possible to observe how solvent molecules interact with the solute and influence its conformational preferences through effects like hydrogen bonding and hydrophobic interactions. nih.gov

The results of MD simulations can be analyzed to determine properties such as the root-mean-square deviation (RMSD) to assess structural stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. frontiersin.org

Below is a hypothetical table outlining typical parameters for an MD simulation of this compound in a water box.

Table 2: Hypothetical MD Simulation Parameters

Parameter Value
System Setup
Solute This compound
Solvent TIP3P Water Model
Box Size 50 x 50 x 50 ų
Simulation Protocol
Ensemble NPT (Isothermal-isobaric)
Temperature 300 K
Pressure 1 atm
Simulation Time 100 ns

This table is for illustrative purposes and represents typical parameters for an MD simulation.

Molecular Docking and Ligand-Target Interaction Prediction in In Silico Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. chemisgroup.usmdpi.comresearchgate.net

In the absence of a specific known target, molecular docking can be performed with generic receptor models to explore potential binding modes. These models can be constructed based on the structures of known receptors for similar molecules, such as the GABA-A receptor for benzodiazepines. nih.govnih.gov

The docking process involves sampling a large number of possible orientations and conformations of the ligand within the receptor's binding site. mdpi.com A scoring function is then used to estimate the binding affinity for each pose, allowing for the identification of the most likely binding modes. mdpi.com For this compound, this would involve exploring how the flexible phenoxypropyl chain and the diazepine ring can fit into a hypothetical binding pocket.

Hydrogen bonding: The nitrogen atoms of the diazepine ring and the ether oxygen of the phenoxy group can act as hydrogen bond acceptors.

Hydrophobic interactions: The phenyl ring and the propyl chain can engage in hydrophobic packing with nonpolar residues in the binding pocket.

Van der Waals forces: These are general attractive or repulsive forces between atoms.

The strength of these interactions determines the stability of the ligand-receptor complex. chemicalpapers.com

Below is a hypothetical table summarizing the energetic contributions of different interactions for a docked pose of this compound in a generic receptor model.

Table 3: Hypothetical Energetic Analysis of a Docked Complex

Interaction Type Contributing Groups Estimated Energy (kcal/mol)
Hydrogen Bonding Diazepine N1 with Receptor Residue A -2.5
Phenoxy O with Receptor Residue B -1.8
Hydrophobic Interactions Phenyl ring with Receptor Residue C -3.2
Propyl chain with Receptor Residue D -1.5
Van der Waals Interactions Total van der Waals energy -4.0

| Total Binding Energy | | -13.0 |

This table is for illustrative purposes and represents the type of data generated from a molecular docking and energetic analysis study.

Computational Studies on Reaction Mechanisms and Transition States for 1,4-Diazepane Formation

Computational chemistry offers powerful tools to elucidate complex reaction mechanisms, identify transient intermediates, and characterize the energy profiles of transition states. escholarship.org For the synthesis of the 1,4-diazepane ring system, theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping out the reaction pathways.

Researchers have investigated the synthesis of 1,4-diazepine rings from the reaction of cetimine intermediates with aromatic aldehydes, utilizing catalysts such as H2SO4 or CF3COOH. ijpcbs.com DFT calculations, often using methods like B3LYP with a 6-311G* basis set, have been employed to study the reaction mechanism, the various species involved, and their relative stabilities. ijpcbs.com These studies analyze global reactivity descriptors like chemical potential, hardness, and electrophilicity, as well as local reactivity through Fukui functions, to predict the most likely sites for nucleophilic or electrophilic attack. ijpcbs.com

For instance, in the synthesis of certain diazepine derivatives, theoretical calculations have shown that the reaction can proceed through two different pathways. By calculating the enthalpy of formation using methods like PM3, researchers can determine the most favored synthesis route. ijpcbs.com Results have indicated that one pathway is generally preferred in both the gas phase and in solution, leading to the exclusive formation of a specific intermediate. ijpcbs.com

The following table summarizes key findings from computational studies on 1,4-diazepane formation, illustrating the types of data generated and their implications for understanding reaction mechanisms.

Study FocusComputational MethodKey FindingsReference
Synthesis of 1,4-diazepine ring from cetimine intermediatesDFT (B3LYP/6-311G*)Reactivity descriptors predict reaction pathways; one synthetic route is shown to be energetically more favorable in both gas and solution phases. ijpcbs.com
Formation of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-aminesQuantum ChemistryThe reaction proceeds via direct reductive amination with a calculated energy barrier of 138 kJ mol−1. An alternative, though hypothetical, pathway was also evaluated. nih.gov
General mechanism of diazepine synthesis from aliphatic diaminesPM3, DFTGeometries of reactants, intermediates, transition states, and products were optimized to identify the most favorable reaction path. ijpcbs.com

Application of Cheminformatics in 1,4-Diazepane Research

Cheminformatics provides the tools to analyze, manage, and model large sets of chemical data, accelerating the discovery of new compounds with desired properties. nih.gov In the context of 1,4-diazepane research, cheminformatics is applied to design new derivatives, predict their biological activity, and understand structure-activity relationships (SAR).

One major application is in the development of ligands for specific biological targets, such as sigma receptors, which are implicated in various neurological disorders. researchgate.netnih.gov Researchers have used a "conformational expansion" approach, starting from known piperidine-based ligands to design new 1,4-diazepane derivatives. nih.gov This design strategy is often followed by computational validation through molecular docking and molecular dynamics (MD) simulations to predict how these new molecules will bind to their target protein. nih.gov

For example, in the development of novel 1,4-diazepane-based sigma ligands, docking studies were performed to understand the binding behavior of the designed compounds. nih.gov These were followed by 250-nanosecond MD simulations to confirm the stability of the ligand-receptor complex in a water solvent environment. nih.gov Such studies help to rationalize the observed biological activity and guide the synthesis of more potent and selective analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another cornerstone of cheminformatics used in this field. Although specific QSAR models for this compound were not found, the methodology is widely applied to similar heterocyclic compounds. nih.govufv.br 3D-QSAR models, for instance, are used to correlate the three-dimensional properties of molecules with their biological activity. nih.gov These models can identify key structural features—such as specific substitutions on the diazepane ring or its appended groups—that enhance or diminish activity, thereby guiding the design of new, more effective compounds. nih.gov

The table below provides examples of how cheminformatics techniques are applied in the study of 1,4-diazepane and related heterocyclic structures.

Cheminformatics ApplicationTechnique UsedPurposeExample Compounds/TargetsReference
Drug Design & Virtual ScreeningConformational Expansion, Molecular DockingTo design novel ligands by modifying existing scaffolds and predict their binding affinity and mode at a biological target.1,4-Diazepane derivatives for Sigma (σ) receptors nih.gov
Binding Stability AnalysisMolecular Dynamics (MD) SimulationsTo simulate the dynamic behavior of the ligand-receptor complex over time, confirming the stability of the predicted binding pose.1,4-Diazepane-based sigma ligands in complex with σ1R nih.gov
Structure-Activity Relationship3D-QSAR ModelingTo develop predictive models that relate molecular structure to biological activity, guiding the optimization of lead compounds.1,2,4-Oxadiazole derivatives as Sortase A inhibitors nih.gov
Chemical Space ExplorationFingerprint-based Similarity, Data ProjectionTo visualize and explore the chemical space of compound libraries, identifying novel and diverse structures with potential biological activity. nih.govNatural Products, General Small-Molecule Libraries nih.govnih.gov

Industrial and Research Applications of 1,4 Diazepane Scaffolds Excluding Clinical/safety

Use as Advanced Intermediates in Complex Organic Synthesis

The 1,4-diazepane core is a fundamental building block in the assembly of more complex molecular architectures, particularly in the realm of medicinal chemistry. researchgate.net Its derivatives serve as advanced intermediates in multi-step syntheses, enabling the construction of novel polycyclic and heterocyclic compounds. acs.orgrsc.org The synthesis of these intermediates often involves strategic protection and deprotection of the nitrogen atoms, allowing for sequential and regioselective introduction of various substituents. sigmaaldrich.com

A variety of synthetic strategies have been developed to access functionalized 1,4-diazepane derivatives. These include domino processes, which allow for the construction of the diazepane ring in a step- and atom-economical manner from simple acyclic precursors. acs.org For instance, the reaction of 1,2-diamines with suitable dielectrophiles is a common approach. mdpi.com Furthermore, N-propargylamines have emerged as versatile starting materials for the synthesis of 1,4-diazepane cores through various cyclization reactions. rsc.org

The resulting 1,4-diazepane intermediates, such as (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane , are crucial for the production of pharmacologically active agents. google.com These intermediates can then be elaborated through reactions like sulfonation or coupling with other molecules to yield the final target compounds. google.com The ability to readily synthesize and functionalize the 1,4-diazepane ring makes it an invaluable tool for organic chemists in the creation of novel chemical entities.

Application in Materials Science and Polymer Chemistry

While the application of 1,4-diazepane scaffolds in materials science and polymer chemistry is a less explored area compared to their use in medicinal chemistry, some notable examples highlight their potential. The diazepine (B8756704) ring, when incorporated into a polymer backbone, can impart unique properties to the resulting material.

One area of application is in the development of molecularly imprinted polymers (MIPs). For example, polymers have been synthesized using diazepam, which contains a 1,4-diazepine ring, as a template molecule. researchgate.net These MIPs possess cavities that are specifically shaped to recognize and bind diazepam, demonstrating their potential use in separation and purification processes. researchgate.net

Furthermore, protected 1,4-diazepane derivatives, such as N-Cbz and N-Boc protected 1,4-diazepanes, have been utilized in catalytic systems. acs.org Their incorporation into polymeric structures or attachment to solid supports could lead to the development of novel catalysts with specific selectivities and activities. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine also points towards the utility of related seven-membered rings in solid-phase synthesis, a technique relevant to both combinatorial chemistry and materials science. nih.gov

Although direct applications of 1-(3-Phenoxypropyl)-1,4-diazepane in this field are not yet reported, its structure suggests potential as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties.

Development of Chemical Probes for Receptor Studies

The 1,4-diazepane scaffold has proven to be a valuable framework for the design and synthesis of chemical probes aimed at elucidating the function of biological receptors. nih.gov Chemical probes are small molecules that can interact with a specific protein target, enabling the study of its biological role. ontosight.ai The conformational flexibility of the 1,4-diazepane ring allows it to mimic the binding modes of various endogenous ligands.

A notable example is the development of 1,4-diazepane derivatives as ligands for sigma (σ) receptors. nih.gov By modifying the substituents on the diazepane ring, researchers have been able to achieve high affinity and selectivity for the σ1 receptor subtype. nih.gov For instance, the homologation of a piperazine (B1678402) to a 1,4-diazepane ring has been shown to significantly improve σ1 receptor affinity and selectivity over σ2 receptors. nih.gov

One study reported that a 1,4-dibenzyl derivative of a chiral 1,4-diazepane exhibited a high affinity for σ1 receptors with a Ki value of 7.4 nM and a 53-fold selectivity over σ2 receptors. nih.gov This highlights the potential of the 1,4-diazepane scaffold in generating potent and selective research tools for studying the pharmacology of these important receptors. The development of such probes is crucial for understanding the physiological and pathological roles of their targets.

Role as Privileged Scaffolds in Chemical Library Design for Screening

In the field of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity. researchgate.net The 1,4-diazepane ring system is widely recognized as such a scaffold. researchgate.net This has led to its extensive use in the design and synthesis of chemical libraries for high-throughput screening.

Combinatorial chemistry techniques have been employed to generate large libraries of 1,4-diazepane derivatives with diverse substituents at various positions of the ring. nih.gov These libraries can then be screened against a wide range of biological targets to identify novel hit compounds with potential therapeutic applications. The synthesis of these libraries is often facilitated by solid-phase methodologies, where the 1,4-diazepane scaffold is attached to a resin, allowing for the efficient addition of various building blocks.

The versatility of the 1,4-diazepane scaffold allows for the introduction of multiple points of diversity, leading to a wide exploration of chemical space. For example, a general method for the construction of a diverse diazepinone library with three points of diversity has been developed, starting from readily available 4-piperidone. The resulting libraries of 1,4-diazepane derivatives have been instrumental in the discovery of new ligands for a variety of receptors and enzymes.

Interactive Table: Examples of 1,4-Diazepane Derivatives and their Applications

Compound/ScaffoldApplication AreaKey Research Finding
This compound Potential Building BlockA representative derivative of the 1,4-diazepane scaffold.
(S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepaneAdvanced IntermediateKey intermediate in the synthesis of pharmacologically active compounds. google.com
Diazepam-Imprinted PolymersMaterials ScienceCreation of polymers with specific recognition sites for diazepam. researchgate.net
1,4-Dibenzyl-1,4-diazepane derivativeChemical ProbeHigh affinity and selectivity for σ1 receptors. nih.gov
1,4-Diazepanone LibraryChemical Library DesignA diverse library with three points of diversity for screening.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Phenoxypropyl)-1,4-diazepane, and what challenges exist in achieving high purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, 1,4-diazepane derivatives are often prepared via alkylation of the diazepane core with halide-containing precursors (e.g., 3-phenoxypropyl bromide). Key steps include using catalysts like K2_2CO3_3 and polar aprotic solvents (DMF) to facilitate the reaction . Challenges include competing side reactions (e.g., over-alkylation) and purification of the product. Column chromatography with gradients of chloroform/methanol (95:5) is effective for isolating the target compound .

Q. How can researchers optimize reaction conditions for introducing the 3-phenoxypropyl substituent to the 1,4-diazepane core?

  • Methodological Answer : Optimize solvent polarity (e.g., DMF or acetonitrile), temperature (50–80°C), and stoichiometry (1:1.2 molar ratio of diazepane to alkylating agent). Catalysts like KI or phase-transfer agents improve yield . Monitoring via TLC or HPLC ensures reaction completion. For sterically hindered derivatives, prolonged reaction times (24–48 hrs) may be necessary .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to verify substituent integration and coupling patterns (e.g., characteristic peaks for phenoxypropyl groups at δ 3.4–3.8 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, UV detection) assesses purity (>95%). Differential scanning calorimetry (DSC) can detect polymorphic impurities .

Advanced Research Questions

Q. How does the conformational flexibility of 1,4-diazepane derivatives influence their spectroscopic and biological properties?

  • Methodological Answer : The seven-membered diazepane ring exhibits chair and boat conformations, affecting ligand-receptor interactions. Dynamic NMR studies at variable temperatures (e.g., −50°C to 50°C) reveal ring inversion barriers . Computational tools (e.g., DFT) model preferred conformers, while circular dichroism (CD) probes chirality in substituted analogs .

Q. What strategies resolve conflicting biological activity data in studies of 1,4-diazepane analogs?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, cell lines) and validate compound purity (>99% via HPLC). Cross-test analogs with minor structural variations (e.g., replacing phenoxy with thiophenoxy groups) to identify activity trends . Meta-analysis of dose-response curves and receptor binding assays (e.g., D3_3 receptor affinity studies) clarifies structure-activity relationships (SAR) .

Q. How can structure-activity relationship (SAR) studies be designed to improve the selectivity of this compound for specific receptors?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., electron-withdrawing groups on the phenyl ring) and test against receptor panels (e.g., GPCRs, ion channels). Use radioligand binding assays (e.g., 3^3H-spiperone for dopamine receptors) to quantify affinity. Molecular docking (e.g., AutoDock Vina) predicts binding poses and guides rational design .

Q. What methodologies assess the metabolic stability of this compound in physiological environments?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., oxidative dealkylation products) using high-resolution mass spectrometry. Compare half-life (t1/2_{1/2}) values across species to predict pharmacokinetics .

Q. How can computational tools elucidate the interaction between this compound and biological targets?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to study ligand-receptor binding over time. Free energy perturbation (FEP) calculations quantify contributions of specific substituents to binding affinity. Pair with experimental mutagenesis (e.g., Ala-scanning of receptor residues) to validate computational predictions .

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